molecular formula C14H18Cl2N4O4 B2927727 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride CAS No. 2470437-53-5

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride

Cat. No.: B2927727
CAS No.: 2470437-53-5
M. Wt: 377.22
InChI Key: DGAWSTQSSABWMF-UHFFFAOYSA-N
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Description

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a nitro group, and a hydroxypiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride typically involves multiple steps, starting with the formation of the quinazolinone core. One common synthetic route includes the following steps:

  • Formation of the Quinazolinone Core: This can be achieved by reacting an appropriate o-aminobenzamide derivative with a carboxylic acid derivative under cyclization conditions.

  • Introduction of the Nitro Group: The nitration of the quinazolinone core is performed using nitric acid or a nitration reagent.

  • Attachment of the Hydroxypiperidine Moiety: The hydroxypiperidine group is introduced through a nucleophilic substitution reaction, where the hydroxypiperidine derivative reacts with the quinazolinone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution Reactions: The hydroxyl group in the hydroxypiperidine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

  • Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Alkylated, acylated, or carbamoylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antiproliferative effects against cancer cells.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the hydroxypiperidine moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 4-Hydroxypiperidine derivatives: These compounds share the hydroxypiperidine moiety but differ in their core structures.

  • Quinazolinone derivatives: These compounds have similar quinazolinone cores but lack the nitro group or hydroxypiperidine moiety.

Uniqueness: 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride is unique due to its combination of the quinazolinone core, nitro group, and hydroxypiperidine moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWSTQSSABWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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